The exact mass of the compound Avotaciclib is 281.10250800 g/mol and the complexity rating of the compound is 345. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
Treatment of Hormone Receptor-Positive, HER2-Negative Breast Cancer
Advanced or metastatic disease: Avotaciclib is being studied in combination with hormonal therapy for the treatment of hormone receptor-positive, HER2-negative advanced or metastatic breast cancer. Early clinical trials have shown promising results in terms of progression-free survival (time to disease worsening) []. Ongoing larger trials are investigating the long-term efficacy and safety of this combination therapy [].
Adjuvant therapy: Adjuvant therapy refers to treatment given after surgery to reduce the risk of cancer recurrence. Clinical trials are evaluating the use of Avotaciclib in combination with hormonal therapy as adjuvant therapy for high-risk, hormone receptor-positive, HER2-negative early breast cancer [].
For inquiries regarding product suitability or assistance with placing orders, please don't hesitate to reach out to our expert technical support team. Alternatively, you can explore our informative guide pages for further assistance.